molecular formula C13H17ClN2O2 B11852778 tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B11852778
M. Wt: 268.74 g/mol
InChI Key: MYOHFFNSRYYGAZ-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    tert-Butyl Ester Formation: The carboxylate group can be introduced by esterification with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding quinoxaline N-oxide.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloroquinoxaline-2-carboxylate
  • tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate
  • 7-chloro-3,4-dihydroquinoxaline-2(1H)-one

Uniqueness

The presence of the tert-butyl ester group and the specific substitution pattern in tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate may confer unique chemical properties and biological activities compared to other quinoxaline derivatives.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl 7-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3

InChI Key

MYOHFFNSRYYGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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